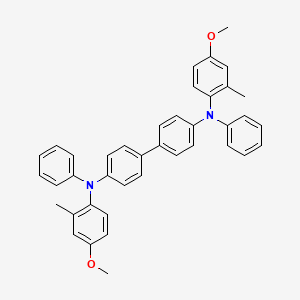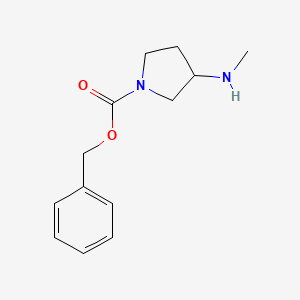
5-Methylisoindolin-1-on
Übersicht
Beschreibung
5-Methylisoindolin-1-one is a nitrogen-containing heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a methyl group at the 5-position of the isoindolinone ring can influence the compound’s chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
5-Methylisoindolin-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Isoindolinone derivatives are explored for their potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
Target of Action
5-Methylisoindolin-1-one is a heterocyclic compound that has shown potential in interacting with various biological targets. It has been found to have high binding affinity with the Cyclin-dependent kinase 7 (CDK7) , a protein kinase that plays a crucial role in cell cycle regulation and transcription. Additionally, it has also been suggested to interact with the human dopamine receptor D2 , which plays a significant role in the dopaminergic system of the brain .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, when interacting with CDK7, it binds to the active amino acid residues of the kinase, potentially inhibiting its activity . This could lead to the disruption of cell cycle progression and transcription processes, thereby exerting anti-cancer effects. Similarly, when interacting with the dopamine receptor D2, it binds to the main amino acid residues at its allosteric binding site , potentially modulating the dopaminergic signaling.
Biochemical Pathways
The inhibition of CDK7 could disrupt the cell cycle, leading to cell cycle arrest and apoptosis, thereby exerting anti-cancer effects . On the other hand, modulation of dopamine receptor D2 could influence dopaminergic signaling, potentially impacting neurological processes .
Pharmacokinetics
In silico studies suggest that isoindolin-1-ones, in general, exhibit good pharmacokinetic parameters . These studies often consider factors such as absorption, distribution, metabolism, and excretion (ADME), as well as bioavailability. Further experimental studies are needed to confirm these predictions and provide a more comprehensive understanding of the pharmacokinetics of 5-Methylisoindolin-1-one.
Result of Action
The molecular and cellular effects of 5-Methylisoindolin-1-one’s action are largely dependent on its interaction with its targets. Its potential inhibitory effect on CDK7 could lead to cell cycle arrest and apoptosis, contributing to its anti-cancer properties . Meanwhile, its potential modulation of dopamine receptor D2 could impact dopaminergic signaling, potentially influencing neurological processes .
Biochemische Analyse
Biochemical Properties
5-Methylisoindolin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of Cyclin-dependent kinase 7 (CDK7), an enzyme crucial for cell cycle regulation . The interaction between 5-Methylisoindolin-1-one and CDK7 involves conventional hydrogen bonding with active amino acid residues, which inhibits the enzyme’s activity and affects cell cycle progression .
Cellular Effects
The effects of 5-Methylisoindolin-1-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Methylisoindolin-1-one has shown potential as an anti-cancer agent by inhibiting CDK7, which leads to the disruption of the cell cycle in cancer cells . This inhibition can result in reduced cell proliferation and increased apoptosis in cancerous cells.
Molecular Mechanism
At the molecular level, 5-Methylisoindolin-1-one exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of CDK7 is a prime example, where it binds to the enzyme’s active site, preventing its normal function . This binding interaction is facilitated by hydrogen bonds and other molecular forces, leading to enzyme inhibition and subsequent changes in gene expression and cell cycle regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylisoindolin-1-one can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to 5-Methylisoindolin-1-one in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular function
Dosage Effects in Animal Models
The effects of 5-Methylisoindolin-1-one vary with different dosages in animal models. At lower doses, the compound has shown therapeutic benefits, such as anti-cancer activity, without significant adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
5-Methylisoindolin-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 5-Methylisoindolin-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, 5-Methylisoindolin-1-one may be transported into cells via active transport mechanisms and distributed to target sites where it exerts its effects .
Subcellular Localization
The subcellular localization of 5-Methylisoindolin-1-one is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-Methylisoindolin-1-one may localize to the nucleus, where it interacts with nuclear proteins and influences gene expression . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylisoindolin-1-one can be achieved through several methods. One common approach involves the use of multicomponent reactions. For example, a three-component reaction involving isonitrile, amine, and methyl 2-formylbenzoate can be used to synthesize isoindolinone derivatives . Another method involves ultrasonic-assisted synthesis, which provides a facile route to access isoindolin-1-ones under ultrasonic irradiation .
Industrial Production Methods
Industrial production of 5-Methylisoindolin-1-one typically involves scalable synthetic routes that can be performed under mild conditions. The use of catalysts such as phenylphosphonic acid can enhance the efficiency of the reaction and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methyl group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include N-oxides, amines, and substituted isoindolinones, which can be further utilized in various synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindolin-1-one: The parent compound without the methyl group at the 5-position.
N-Methylisoindolin-1-one: A derivative with a methyl group on the nitrogen atom.
5-Chloroisoindolin-1-one: A derivative with a chlorine atom at the 5-position.
Uniqueness
5-Methylisoindolin-1-one is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in various applications compared to its analogs.
Eigenschaften
IUPAC Name |
5-methyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-8-7(4-6)5-10-9(8)11/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKBMKCIJLCNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622223 | |
| Record name | 5-Methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65399-03-3 | |
| Record name | 5-Methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B1603064.png)













